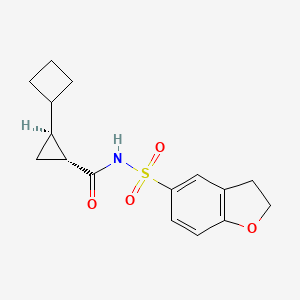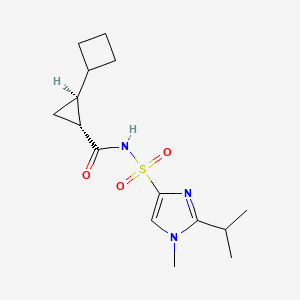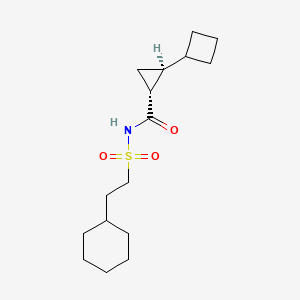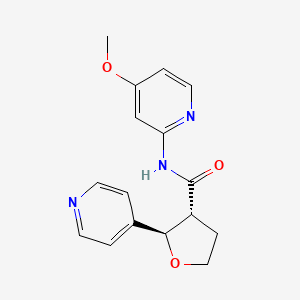![molecular formula C18H23N3O2 B7339151 N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide](/img/structure/B7339151.png)
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide, also known as MMCC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMCC is a derivative of indole-2-carboxamide and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In the brain, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable compound for biochemical and physiological studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide research include investigating its mechanism of action and potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide involves the reaction of indole-2-carboxylic acid with N-methyl-4-methylcyclohexanecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11-3-5-12(6-4-11)17(22)20-14-7-8-15-13(9-14)10-16(21-15)18(23)19-2/h7-12,21H,3-6H2,1-2H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWOMQIRNGJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)



![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![[2-anilino-4-(trifluoromethyl)pyrimidin-5-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7339120.png)
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
![(3R)-N-cyclopropyl-2-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339138.png)

![2-[[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]benzoyl]amino]acetic acid](/img/structure/B7339163.png)

![3-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]-2-(4-fluorophenyl)propanoic acid](/img/structure/B7339175.png)
![2-[3-[[(2R)-3,3-dimethylbutan-2-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7339179.png)
